2-(((4,5-Dimethylthiazol-2-yl)methyl)amino)ethan-1-ol
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Overview
Description
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of dimethyl-1,3-thiazol-2-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
2-{[(dimethyl-1,3-thiazol-2-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C8H14N2OS/c1-6-7(2)12-8(10-6)5-9-3-4-11/h9,11H,3-5H2,1-2H3 |
InChI Key |
ZIWNDBQHGXKTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CNCCO)C |
Origin of Product |
United States |
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